REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([NH2:11])[CH2:9][NH2:10]>N1C=CC=CC=1>[NH2:10][CH2:9][CH2:8][NH:11][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
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15.8 g
|
Type
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reactant
|
Smiles
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BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hr
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
to remove the excess of ethylene diamine
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (K2CO3)
|
Type
|
DISTILLATION
|
Details
|
the residue distilled at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNC1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |